molecular formula C9H20O7S B609266 m-PEG4-sulfonic acid CAS No. 787524-78-1

m-PEG4-sulfonic acid

Cat. No. B609266
M. Wt: 272.31
InChI Key: JOLNKYKZGYOWSY-UHFFFAOYSA-N
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Description

M-PEG4-sulfonic acid is a PEG-based PROTAC linker . It contains a sulfonic acid group which can participate in esterification, halogenation, and replacement reactions . The hydrophilic PEG linker increases the water solubility of a compound in aqueous media .


Synthesis Analysis

M-PEG4-sulfonic acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of m-PEG4-sulfonic acid is 272.32 and its formula is C9H20O7S . The SMILES representation is COCCOCCOCCOCCS(=O)(O)=O .


Chemical Reactions Analysis

M-PEG4-sulfonic acid can participate in esterification, halogenation, and replacement reactions . It is used in the synthesis of PROTACs .


Physical And Chemical Properties Analysis

M-PEG4-sulfonic acid is a liquid that appears colorless to light yellow . It is soluble and its solubility increases the water solubility of a compound in aqueous media .

Scientific Research Applications

Catalytic Applications

m-PEG4-sulfonic acid and its derivatives demonstrate substantial utility in catalyzing a variety of chemical reactions. For instance, sulfonic acid on polystyrene–poly(ethylene glycol) resin showcases good catalytic activity and recyclability in the synthesis of 3,4-dihydropyrimidinones via the Biginelli reaction, highlighting a remarkable approach for efficient synthesis of these compounds (Quan et al., 2009). Moreover, polyethyleneglycol bound sulfonic acid has been successfully used as an eco-friendly catalyst in the synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes, showcasing significant anti-viral activity against tobacco mosaic virus (Naidu et al., 2012).

Membrane Formation and Properties

Sulfonated materials, due to their high electrical conductivity, good chemical stability, hydrophilicity, and low fouling propensity, are heavily applied in membrane applications. The incorporation of m-PEG4-sulfonic acid into sulfonated polyphenylenesulfone (sPPSU) membranes has been found to affect the membrane formation process, with polyethylene glycol affecting the viscosity, phase inversion, and suppression of macrovoids formation. This leads to membranes with improved mechanical strength, higher hydrophilicity, and enhanced permeation properties (Feng et al., 2017).

Nanotechnology and Composite Materials

m-PEG4-sulfonic acid and its derivatives have been leveraged in the field of nanotechnology and composite materials. Notably, the synthesis of water-soluble graft copolymers by covalently attaching poly(aminobenzene sulfonic acid) and polyethylene glycol to single-walled carbon nanotubes has resulted in materials with high water solubility and uniform dimensions. These graft copolymers show promise for various applications due to their unique electronic structures and functional properties (Zhao et al., 2005). Additionally, the development of bio-based nanocomposite proton exchange membranes using bacterial cellulose and poly(4-styrene sulfonic acid), showcasing excellent mechanical properties and high ionic exchange capacity, further underlines the potential of these materials in various applications, including fuel cells and other devices requiring functional proton conducting elements (Gadim et al., 2014).

Future Directions

As a PEG-based PROTAC linker, m-PEG4-sulfonic acid has potential applications in the development of new PROTACs . Its ability to increase the water solubility of compounds in aqueous media could be beneficial in drug development .

properties

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O7S/c1-13-2-3-14-4-5-15-6-7-16-8-9-17(10,11)12/h2-9H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLNKYKZGYOWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG4-sulfonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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